![molecular formula C22H24ClN3O2 B2547733 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride CAS No. 2445794-20-5](/img/structure/B2547733.png)
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride, is not directly described in the provided papers. However, related compounds with potential central nervous system (CNS) depressant activity, anticonvulsant properties, and antipsychotic effects have been synthesized and evaluated, which may offer insights into the synthesis and properties of similar compounds .
Synthesis Analysis
The synthesis of related compounds involves the condensation of various aromatic acids with amines, followed by cyclization with hydrazine hydrate . For example, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which have shown that certain piperidine rings adopt a chair conformation . The geometry around sulfur atoms in some compounds is distorted tetrahedral, and the structures exhibit both inter and intramolecular hydrogen bonds . These findings could be relevant to the molecular structure analysis of the compound , suggesting that it may also exhibit specific conformational and bonding characteristics.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of related compounds involves substitution reactions and the formation of hydrogen bonds, which are crucial for the stability and reactivity of these molecules . These reactions could be indicative of the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry . The thermal properties of some compounds have been studied using thermogravimetric analysis, revealing stability over a certain temperature range . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, have been evaluated to understand the reactivity and stability of these molecules . These analyses provide a framework for understanding the physical and chemical properties that the compound might possess.
Relevant Case Studies
Preliminary biological tests on related compounds have shown distinct inhibition of the proliferation of various cancer cell lines, suggesting potential antitumor activity . Additionally, some compounds have demonstrated CNS depressant activity and potential anticonvulsant and antipsychotic effects . These case studies highlight the therapeutic potential of such compounds and could be relevant to the biological activities of the compound .
Aplicaciones Científicas De Investigación
Crystal Structure and Adduct Formation
In the realm of crystallography, the study of adducts comprising piperidine derivatives reveals intricate details about molecular orientations and interactions. For example, Revathi et al. (2015) investigated an adduct involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, highlighting the dihedral angles and intermolecular hydrogen bonding that contribute to the formation of molecular chains within the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Synthetic Methodologies and Medicinal Chemistry
In synthetic chemistry, Chang et al. (2006) explored the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize a variety of phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs, demonstrating a facile strategy for the generation of potentially therapeutic compounds (Chang, Wu, Lin, & Hung, 2006).
Molecular Docking and Antibacterial Activity
Molecular docking studies, as conducted by Shahana and Yardily (2020), provide insights into the antibacterial potential of novel compounds. Their research synthesized and characterized compounds with thiazol and thiophene substituents, employing density functional theory (DFT) calculations and molecular docking to understand antibacterial activity (Shahana & Yardily, 2020).
Enantioselective Synthesis and Natural Product Derivation
Escolano, Amat, and Bosch (2006) highlighted the utility of phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, showcasing the potential for creating diverse bioactive compounds (Escolano, Amat, & Bosch, 2006).
Corrosion Inhibition
The study of oxazole derivatives for corrosion inhibition on mild steel by Rahmani et al. (2018) exemplifies the application of these compounds in materials science. Their research evaluated the efficacy of specific oxazole derivatives in reducing corrosion, utilizing gravimetric and electrochemical techniques along with quantum chemical calculations (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Propiedades
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-19(15-27-24-20)17-7-3-1-4-8-17;/h1-10,15H,11-14,16,23H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMYLNNPKRMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NOC=C3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

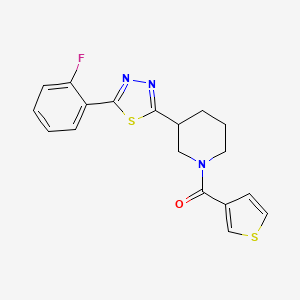

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)
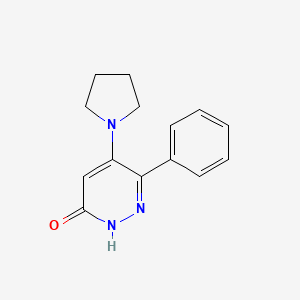
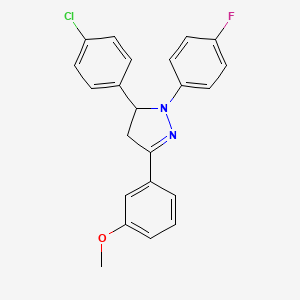

![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)

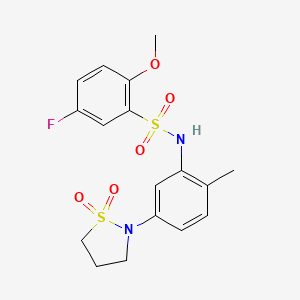
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)
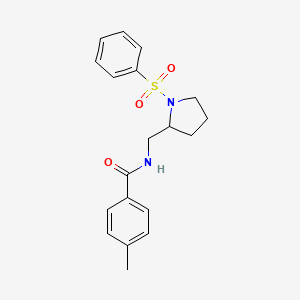
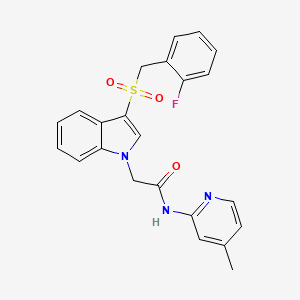
![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)